![molecular formula C17H20O B14129481 3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C17H20O It is a derivative of biphenyl, featuring a tert-butyl group at the 3-position and a methyl group at the 2’-position, with a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is introduced at the 2’-position using a methylating agent like methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation, methylation, and hydroxylation reactions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block in drug development.
Industry: Used as an additive in polymers, coatings, and other materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetramethyl-4,4’-biphenyldiol: Similar structure but with additional methyl groups.
2,2’,6,6’-Tetramethyl-4,4’-biphenyldiol: Similar structure with different positioning of methyl groups.
4,4’-Di-tert-butyl-2,2’-biphenyldiol: Similar structure with additional tert-butyl groups.
Uniqueness
3-(tert-Butyl)-2’-methyl-[1,1’-biphenyl]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H20O |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(2-methylphenyl)phenol |
InChI |
InChI=1S/C17H20O/c1-12-7-5-6-8-14(12)13-9-10-16(18)15(11-13)17(2,3)4/h5-11,18H,1-4H3 |
Clave InChI |
MIGHBKRXISUNAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)

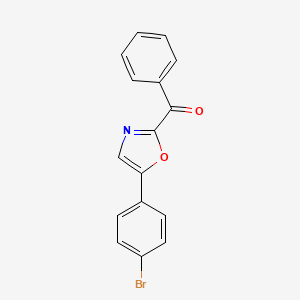
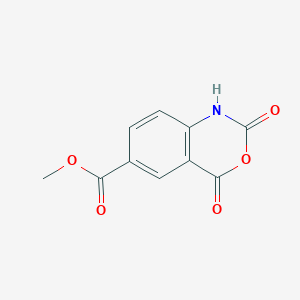
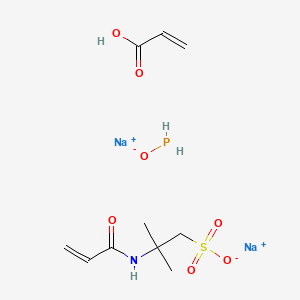
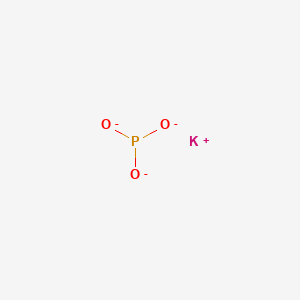
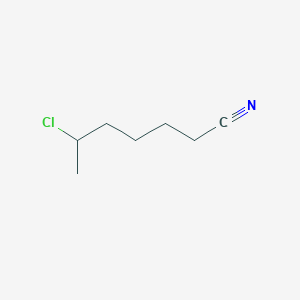
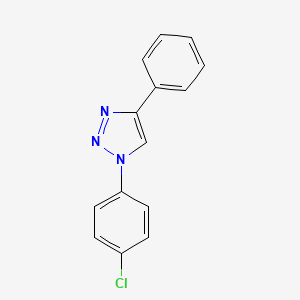

![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
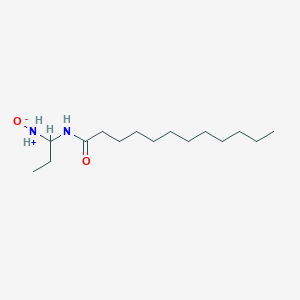

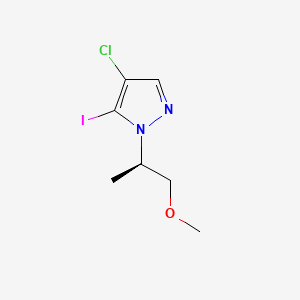
![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
